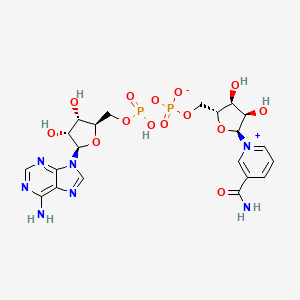

![molecular formula C10H11NO2S B1606827 7-Ethoxy-4H-benzo[1,4]thiazin-3-one CAS No. 71387-69-4](/img/structure/B1606827.png)

7-Ethoxy-4H-benzo[1,4]thiazin-3-one

Descripción general

Descripción

“7-Ethoxy-4H-benzo[1,4]thiazin-3-one” is a chemical compound with the molecular formula C10H11NO2S . It is a derivative of the benzo[1,4]thiazin-3-one family .

Synthesis Analysis

Benzo[1,4]thiazin-3(4H)-one derivatives, including “7-Ethoxy-4H-benzo[1,4]thiazin-3-one”, can be prepared in one pot via a Smiles rearrangement (SR) tandem reaction . The structures of the compounds were elucidated by IR, (1)H-NMR spectroscopic data and microanalyses .Molecular Structure Analysis

The molecular structure of “7-Ethoxy-4H-benzo[1,4]thiazin-3-one” consists of a benzene ring fused with a thiazine ring, which contains a sulfur atom, a nitrogen atom, and an oxygen atom .Chemical Reactions Analysis

The synthesis of “7-Ethoxy-4H-benzo[1,4]thiazin-3-one” involves a Smiles rearrangement (SR) tandem reaction .Physical And Chemical Properties Analysis

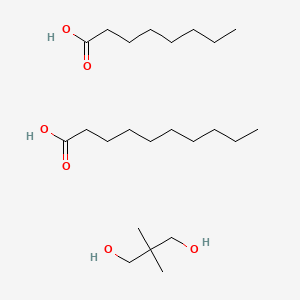

The physical and analytical properties of 6-alkylacylamino-4-octyl-2H-1,4-benzo-thiazin-3-ones derivatives, which are similar to “7-Ethoxy-4H-benzo[1,4]thiazin-3-one”, have been described .Aplicaciones Científicas De Investigación

Proteomics Research

7-Ethoxy-4H-benzo[1,4]thiazin-3-one: is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression, modification, and function . Its molecular properties facilitate the identification and quantification of proteins, particularly in the context of disease pathogenesis and therapeutic target discovery.

Anticonvulsant Activity

This compound has been evaluated for its anticonvulsant activity. Research indicates that derivatives of 7-Ethoxy-4H-benzo[1,4]thiazin-3-one show promise in seizure control, with potential applications in the development of new treatments for epilepsy .

Antioxidant Effects

Studies have shown that certain analogs of 7-Ethoxy-4H-benzo[1,4]thiazin-3-one exhibit significant antioxidant effects. This application is crucial in researching oxidative stress-related diseases and could lead to advancements in therapies for conditions like Alzheimer’s disease .

Blood-Brain Barrier Permeability

The compound’s ability to cross the blood-brain barrier has been investigated, making it a candidate for neurological drug development. Its permeability properties are essential for designing drugs that can effectively reach the central nervous system .

Heterocyclic Organic Compound Synthesis

As a heterocyclic organic compound, 7-Ethoxy-4H-benzo[1,4]thiazin-3-one is valuable in synthetic chemistry for creating diverse molecular structures. These structures are foundational in developing pharmaceuticals and agrochemicals .

Molecular Formula Studies

The molecular formula of C10H11NO2S provides insights into the compound’s reactivity and stability. Researchers can explore its interactions with other molecules, which is fundamental in drug design and chemical synthesis .

Physicochemical Property Analysis

Understanding the physicochemical properties such as boiling point, flash point, and density is vital for handling and application in various experimental settings. These properties guide safe storage and usage protocols .

Computational Modeling

The compound’s structure allows for computational modeling studies, which are instrumental in predicting molecular behavior and interactions. This application is significant in the preclinical phase of drug development, reducing the need for extensive laboratory testing .

Mecanismo De Acción

Mode of Action

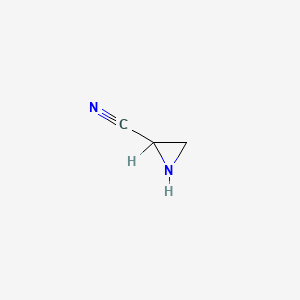

It is suggested that the compound may interact with its targets through the availability of the unshared electron pair on n1 and its ability to align antiperiplanar to the departing alcohol .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Ethoxy-4H-benzo[1,4]thiazin-3-one is currently lacking in the literature . These properties are crucial in determining the bioavailability of the compound.

Direcciones Futuras

Propiedades

IUPAC Name |

7-ethoxy-4H-1,4-benzothiazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-13-7-3-4-8-9(5-7)14-6-10(12)11-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUUNYNVHRTORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354309 | |

| Record name | 7-Ethoxy-4H-benzo[1,4]thiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71387-69-4 | |

| Record name | 7-Ethoxy-4H-benzo[1,4]thiazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-4-methoxyphenyl]-](/img/structure/B1606754.png)

![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)